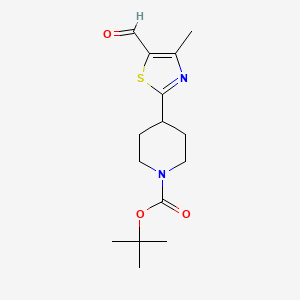

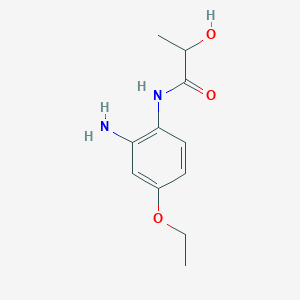

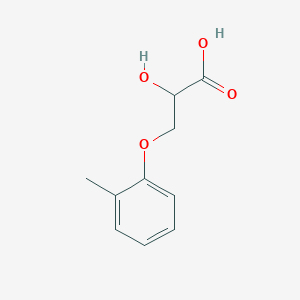

![molecular formula C9H10N2O3S B1309625 [2-(2-Oxo-pirrolidin-1-il)-tiazol-4-il]-ácido acético CAS No. 848658-78-6](/img/structure/B1309625.png)

[2-(2-Oxo-pirrolidin-1-il)-tiazol-4-il]-ácido acético

Descripción general

Descripción

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de la PDE4B Síntesis

Este compuesto se utiliza como reactivo en la preparación de pirazolopiridinas, que son potentes inhibidores de la fosfodiesterasa 4B (PDE4B). La PDE4B es una enzima que desempeña un papel crucial en las respuestas inflamatorias e inmunitarias. La inhibición de esta enzima puede tener efectos terapéuticos en afecciones como el asma, la EPOC y diversos trastornos inflamatorios .

Agentes Antiamnésicos

Sirve como precursor en la síntesis de derivados de benzoquinolizidina y benzoindolizidina, que exhiben propiedades antiamnésicas. Estos derivados pueden usarse potencialmente para tratar el deterioro de la memoria asociado con trastornos neurológicos .

Potenciadores de la Captación de Colina

El compuesto también participa en la síntesis de (acilamino)acridinas, que actúan como potenciadores de la captación de colina. La mejora de la captación de colina es beneficiosa para tratar enfermedades como el Alzheimer, donde los niveles de colina en el cerebro están agotados .

Efectos Neuroprotectores

Los derivados de este compuesto, como la 2-(2-oxopirrolidin-1-il)acetamida, son conocidos por tener efectos psicótropos y neuroprotectores. Los medicamentos basados en estos derivados se utilizan ampliamente para tratar los trastornos del sistema nervioso central y cerebrovasculares .

Investigación Proteómica

[2-(2-Oxopirrolidin-1-il)-1,3-tiazol-4-il]ácido acético también es un producto especializado utilizado en la investigación proteómica. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been reported to have various effects, including anti-inflammatory and analgesic effects .

Análisis Bioquímico

Biochemical Properties

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid and COX-2 results in the inhibition of the enzyme’s activity, which can modulate inflammatory processes. Additionally, this compound may interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell.

Cellular Effects

The effects of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the inflammatory response, thereby altering the cell’s behavior and function . Furthermore, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory mediators . Additionally, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of COX-2 activity and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without causing significant toxicity . At higher doses, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of normal cellular processes.

Metabolic Pathways

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of various metabolites . For example, the compound can affect the metabolism of fatty acids and amino acids by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-7-2-1-3-11(7)9-10-6(5-15-9)4-8(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZCAWAWGTRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249209 | |

| Record name | 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848658-78-6 | |

| Record name | 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

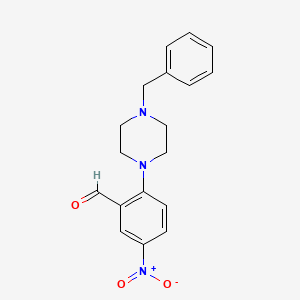

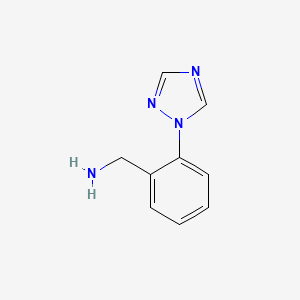

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

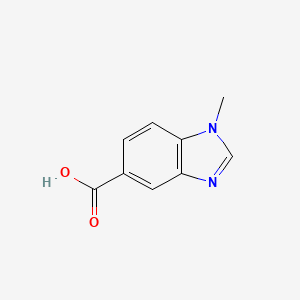

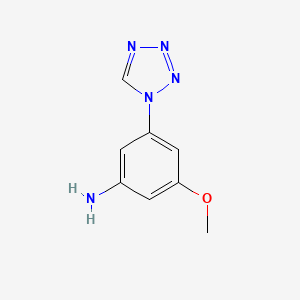

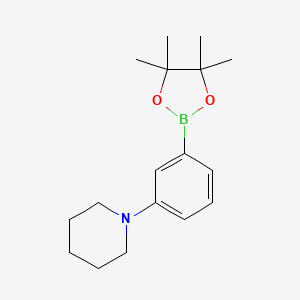

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

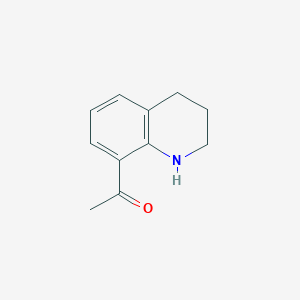

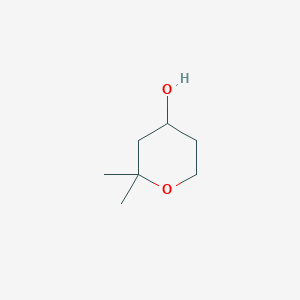

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)